(S,E)-3-(((3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)((3-(dimethylamino)-3-oxopropyl)thio)methyl)thio)propanoicacid
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Overview
Description
(S,E)-3-(((3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)((3-(dimethylamino)-3-oxopropyl)thio)methyl)thio)propanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline moiety, which is known for its biological activity, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-3-(((3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)((3-(dimethylamino)-3-oxopropyl)thio)methyl)thio)propanoic acid typically involves multiple steps. The initial step often includes the formation of the quinoline derivative, followed by the introduction of the vinyl group. Subsequent steps involve the addition of the phenyl group and the incorporation of the thioether and propanoic acid functionalities. The reaction conditions may vary, but common reagents include organolithium reagents, palladium catalysts, and various solvents such as dichloromethane and tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(S,E)-3-(((3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)((3-(dimethylamino)-3-oxopropyl)thio)methyl)thio)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline moiety can be reduced under hydrogenation conditions using palladium on carbon as a catalyst.
Substitution: The chloro group on the quinoline ring can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon, hydrogen gas
Substitution: Sodium hydride, various nucleophiles
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives
Scientific Research Applications
(S,E)-3-(((3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)((3-(dimethylamino)-3-oxopropyl)thio)methyl)thio)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its quinoline moiety, which is known for its pharmacological properties.
Mechanism of Action
The mechanism of action of (S,E)-3-(((3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)((3-(dimethylamino)-3-oxopropyl)thio)methyl)thio)propanoic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline moiety. This interaction can lead to the modulation of biological pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline: The parent compound of the quinoline moiety, known for its wide range of biological activities.
Thioethers: Compounds containing the thioether functional group, which can undergo similar chemical reactions.
Uniqueness
(S,E)-3-(((3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)((3-(dimethylamino)-3-oxopropyl)thio)methyl)thio)propanoic acid is unique due to its combination of functional groups, which allows it to participate in a variety of chemical reactions and interact with multiple biological targets. This makes it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H27ClN2O3S2 |
---|---|
Molecular Weight |
515.1 g/mol |
IUPAC Name |
3-[(S)-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C26H27ClN2O3S2/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32)/b10-6+/t26-/m0/s1 |
InChI Key |
AXUZQJFHDNNPFG-JORPFSLRSA-N |
Isomeric SMILES |
CN(C)C(=O)CCS[C@H](C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O |
Canonical SMILES |
CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O |
Origin of Product |
United States |
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